molecular formula C15H16F6N2O B2456291 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone CAS No. 352224-61-4

1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone

Cat. No.: B2456291
CAS No.: 352224-61-4
M. Wt: 354.296
InChI Key: LWTXSSLRKSFZFS-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a trifluoromethyl ketone moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone involves its interaction with specific molecular targets. The compound’s piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The trifluoromethyl ketone moiety may also play a role in enhancing the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

    1-Benzylpiperazine: Known for its stimulant effects and used in research related to central nervous system activity.

    1-(3-Trifluoromethylphenyl)piperazine: Often studied for its psychoactive properties and potential therapeutic applications.

Uniqueness: 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone stands out due to its unique combination of a benzylpiperazine structure with a trifluoromethyl ketone group, which may confer distinct pharmacological properties and chemical reactivity compared to other piperazine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F6N2O/c16-14(17,18)12(15(19,20)21)13(24)23-8-6-22(7-9-23)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXSSLRKSFZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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